molecular formula C4H8O3S B1198069 Allyl methanesulfonate CAS No. 6728-21-8

Allyl methanesulfonate

Cat. No. B1198069
CAS RN: 6728-21-8
M. Wt: 136.17 g/mol
InChI Key: SUDMKGNNRMLBMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Allyl methanesulfonate can be synthesized through several methods, including electrophilic substitution reactions catalyzed by aminosulfonic acid under ultrasound irradiation, resulting in bis(indolyl)methanes (Ji-tai Li et al., 2006). Another notable method involves palladium-catalyzed allylation of sulfonyl hydrazides with alkynes, leading to the regioselective synthesis of diverse allyl arylsulfones (Chuan-Jun Lu et al., 2016).

Molecular Structure Analysis

The molecular structure of allyl methanesulfonate allows for its participation in complex reactions. For instance, its role in the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through an innovative three-component reaction showcases the compound's ability to integrate into multifaceted molecular architectures (Yuanyuan An et al., 2014).

Chemical Reactions and Properties

Allyl methanesulfonate's chemical properties enable it to undergo various reactions, including enantioselective organocatalytic asymmetric allylic alkylation, demonstrating its utility in producing chiral molecules with high enantioselectivity (X. Companyó et al., 2011). The compound's involvement in iridium-catalyzed regio- and enantioselective allylic alkylation further underscores its significant role in the synthesis of enantiopure compounds (Wen-Bo Liu et al., 2009).

Physical Properties Analysis

The physical properties of allyl methanesulfonate, such as solubility and reactivity, are crucial for its effectiveness as a reagent in various synthetic procedures. Its reactivity under different conditions, including ultrasound irradiation and palladium catalysis, highlights the importance of understanding these properties for optimized synthesis outcomes.

Chemical Properties Analysis

The chemical versatility of allyl methanesulfonate is further exemplified in its application across a range of reactions, from the synthesis of bis(sulfoximines) to its role in the formation of allylic sulfones and sulfonates. Its ability to participate in reactions under diverse conditions, such as photoinduced synthesis and chemodivergent synthesis, illustrates the compound's broad utility in organic chemistry (D. Freitag & P. Metz, 2006), (Jia-Hao Zeng et al., 2022).

Scientific Research Applications

  • Catalytic allylation using sulfonic acids : Methanesulfonic acid, among other sulfonic acids, has been used as a catalyst in the allylation of hydrates of α-keto aldehydes with allyltrimethylsilane, leading to the production of homoallylic alcohols (Wang, Chen, & Wang, 2001).

  • Esterification and protection of alcohols and phenols : Ferrous methanesulfonate has been used as a catalyst for the tetrahydropyranylation of various alcohols and phenols under solvent-free conditions. This process is significant for the protection of hydroxyl groups in organic synthesis (Wang, Song, Wan, & Zhao, 2011).

  • Palladium-catalyzed allylic alkylation : Research has shown that palladium-catalyzed allylic alkylation can be performed on fluorobis(phenylsulfonyl)methane, yielding a variety of terminal mono-fluoromethylated compounds with high regioselectivities (Zhao, Liu, Zheng, & Gao, 2011).

  • Conversion of glycidols to allyl alcohols : Methanesulfonate esters of terminal glycidols, derived from the Sharpless kinetic resolution, have been treated with telluride ion to convert the glycidols to allyl alcohols retaining the same stereochemical configuration as the unreacted enantiomer (Discordia & Dittmer, 1990).

  • Microbial metabolism of methanesulfonic acid : Methanesulfonic acid, a stable and strong acid, plays a key role in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria as a source of sulfur and energy (Kelly & Murrell, 1999).

  • Tumor initiation studies : Allyl methanesulfonate has been studied for its tumor-initiating potential in mouse skin, in combination with croton oil, leading to the formation of papillomas and malignant tumors (Roe, 1957).

  • Generation of methylsulfonyl radical : Allylmethylsulfone has been used to generate the methylsulfonyl radical, a compound of atmospheric relevance, through high-vacuum flash pyrolysis (Reisenauer, Schreiner, Romański, & Mlostoń, 2015).

Future Directions

The future directions of Allyl methanesulfonate research could involve its use in the synthesis of various trifluoroethyl-containing compounds . It also has potential applications in the field of medicinal chemistry and related fields .

properties

IUPAC Name

prop-2-enyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDMKGNNRMLBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217618
Record name Allyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl methanesulfonate

CAS RN

6728-21-8
Record name 2-Propen-1-yl methanesulfonate
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Record name Allyl methanesulfonate
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Record name Allyl methanesulfonate
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Record name prop-2-en-1-yl methanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
E Eder, W Kütt, C Deininger - Chemico-Biological Interactions, 2001 - Elsevier
… A clear increase in mutagenicities in strain TA 100 was observed for the primary compounds methyl methanesulfonate and allyl methanesulfonate with very high S N 2-reactivity. The …
Number of citations: 15 www.sciencedirect.com
E Eder, T Neudecker, D Lutz, D Henschler - Biochemical Pharmacology, 1980 - Elsevier
… Their activity decreases in the following order: allyl methanesulfonate > -iodide > -bromide > -chloride. This is in good agreement with the alkylating properties measured in the …
Number of citations: 155 www.sciencedirect.com
S Dykstra, HS Mosher - Journal of the American Chemical Society, 1957 - ACS Publications
… Allyl hydroperoxide has beenprepared in purified form by the reaction of allyl methanesulfonate with hydrogen peroxide and methanolic potassium hydroxide. This is the first member …
Number of citations: 25 pubs.acs.org
K Abe, T Hattori, K Kawabe, Y Ushigoe… - Journal of the …, 2007 - iopscience.iop.org
… These triple-bonded compounds are investigated in contradistinction with previously known double-bonded compounds (allyl methanesulfonate and allyl methyl carbonate). We used …
Number of citations: 56 iopscience.iop.org
D Schiffmann, E Eder, T Neudecker, D Henschler - Cancer letters, 1983 - Elsevier
Thirteen allylic compounds, mostly with close structural relationship, were tested for their ability to induce unscheduled DNA synthesis (UDS) in HeLa cells and mutations in the Ames …
Number of citations: 30 www.sciencedirect.com
FJC Roe - Cancer Research, 1957 - AACR
… Four of the test substances, namely, allyl methanesulfonate, 1,4-dimethanesulfonoxy-2-butyne (CB2058), and the cis and trans isomers of 1,4-dimethanesulfonoxy-2-butene, in …
Number of citations: 35 aacrjournals.org
E Eder, T Neudecker, D Lutz, D Henschler - Chemico-Biological …, 1982 - Elsevier
… Allyl iodide, which has a higher NBPovalue than allyl methanesulfonate, nevertheless exhibited lower mutagenic activity than the latter. This is due to the unique biological properties of …
Number of citations: 104 www.sciencedirect.com
E Eder, K Dornbusch, G Fischer - Archives of toxicology, 1987 - Springer
Allylic compounds exert direct genotoxic activities which depend on the chemical nature of the leaving group and on further substituents. Besides the direct genotoxic effects, metabolic …
Number of citations: 10 link.springer.com
D Chand, J Zhang, JM Shreeve - Chemistry–A European …, 2015 - Wiley Online Library
… Allyl methanesulfonate, n-butyl methane sulfonate and n-octyl methanesulfonate were synthesized according to the literature.14 Imidazole methane sulfonate ionic liquids were …
GH Rasmusson, RD Brown, GE Arth - The Journal of Organic …, 1975 - ACS Publications
Ultraviolet irradiation (3500 Á) of pyridine solutions of 3-keto-A4, 6-steroids in the presence of trifluoromethyl iodide gave 3-keto-4-trifluoromethyl-A4'6-steroids as the sole products of …
Number of citations: 22 pubs.acs.org

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